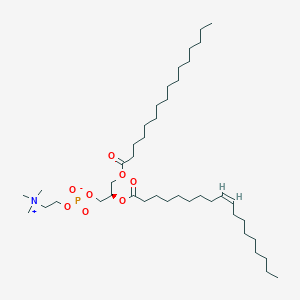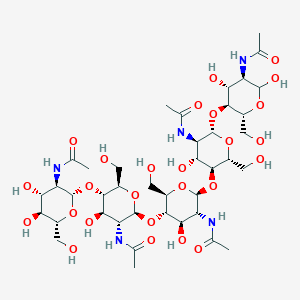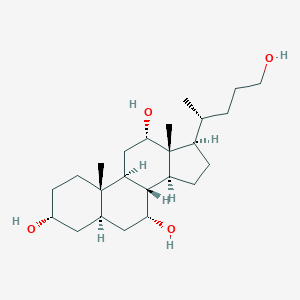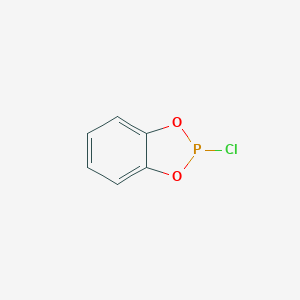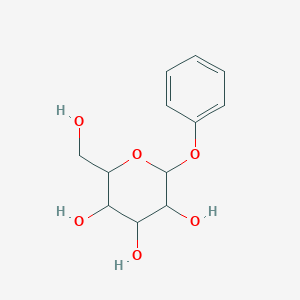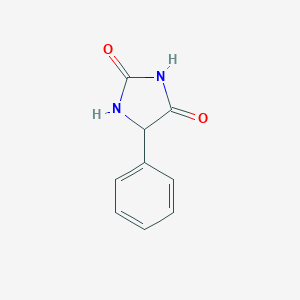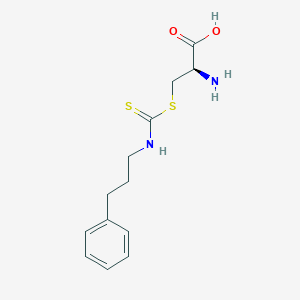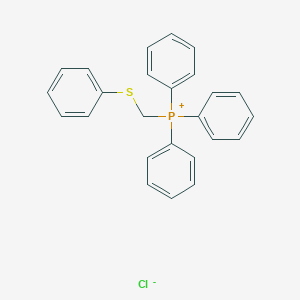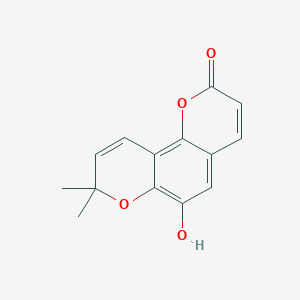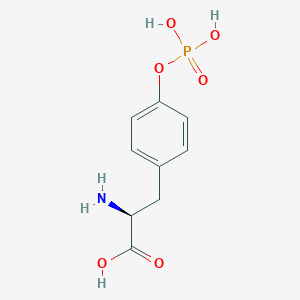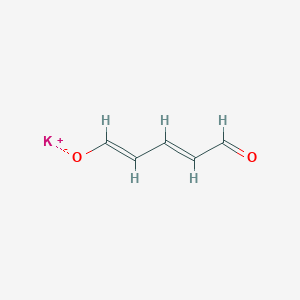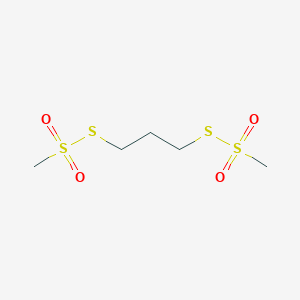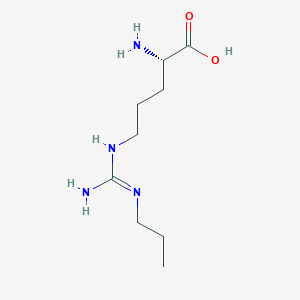![molecular formula C₃₂H₅₄N₄O₂₁ B013902 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 2706-65-2](/img/structure/B13902.png)
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C₃₂H₅₄N₄O₂₁ and its molecular weight is 830.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Solubility and Stability Studies
The solubility of saccharides, which are structurally similar or related to the compound , has been a subject of research. For instance, Gong et al. (2012) studied the solubility of xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water solutions. Their findings indicate that the solubilities of these saccharides in mixed solvents vary with temperature and the ethanol mass fraction, providing insights into the solvent conditions favorable for the solubility and stability of complex saccharides (Gong et al., 2012).
2. Synthesis and Chemical Properties
Various studies focus on the synthesis and properties of complex saccharides and related compounds, which can offer insights into the chemical behavior and potential applications of the compound . For example, Zhang et al. (2012) examined the solubilities of substances like protocatechuic aldehyde and d-galactose in ethanol-water solutions, findings that can be relevant considering the structural similarities with the compound (Zhang et al., 2012).
3. Biological Activity and Molecular Interactions
The compound’s structure, which includes multiple hydroxyl, acetamido, and hydroxymethyl groups, is reminiscent of complex natural products that often exhibit biological activity. For instance, Harding et al. (2003) explored the synthesis of C-linked disaccharide analogues, which are relevant for understanding the interactions and biological activities of complex carbohydrate molecules (Harding et al., 2003).
4. Pharmacophore Development and Disease Association
Understanding the interaction of complex saccharides and similar compounds with biological molecules can lead to the development of pharmacophores and therapeutic agents. For example, Buddham et al. (2022) worked on identifying key genes associated with diseases like Alzheimer's and type 2 diabetes, using mTOR signaling pathways. Such studies highlight the importance of complex molecules in understanding and potentially treating diseases (Buddham et al., 2022).
Propiedades
Número CAS |
2706-65-2 |
|---|---|
Nombre del producto |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Fórmula molecular |
C₃₂H₅₄N₄O₂₁ |
Peso molecular |
830.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
Clave InChI |
QWBFSMSGJPCHBW-PNWIGLAMSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |
Sinónimos |
N,N',N'',N'''-tetraacetylchitintetraose tetra-N-acetylchitotetraose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



